molecular formula C20H24N2O3 B2765581 N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-(propan-2-yl)ethanediamide CAS No. 1396802-13-3

N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-(propan-2-yl)ethanediamide

Cat. No.: B2765581
CAS No.: 1396802-13-3
M. Wt: 340.423
InChI Key: DAPGNAUTNTUPMU-UHFFFAOYSA-N
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Description

N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-isopropyloxalamide is a complex organic compound characterized by its biphenyl structure and oxalamide functional group. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-isopropyloxalamide typically involves multiple steps, starting with the preparation of the biphenyl core. One common method involves the Suzuki coupling reaction between a brominated biphenyl derivative and a boronic acid . This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.

Once the biphenyl core is prepared, it undergoes further functionalization to introduce the hydroxypropyl and isopropyloxalamide groups. This can involve reactions such as hydroxylation and amidation, using reagents like hydrogen peroxide for oxidation and isopropylamine for the amidation step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-isopropyloxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, platinum

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-isopropyloxalamide involves its interaction with specific molecular targets and pathways. The biphenyl structure allows it to bind to hydrophobic pockets in proteins, potentially inhibiting their function . Additionally, the oxalamide group can form hydrogen bonds with amino acid residues, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-isopropyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-phenylphenyl)propyl]-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-14(2)22-19(24)18(23)21-13-20(3,25)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-12,14,25H,13H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPGNAUTNTUPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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